N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

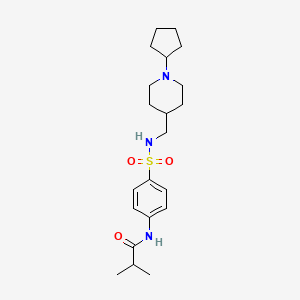

N-(4-(N-((1-Cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic small molecule characterized by a sulfamoylphenyl core linked to a cyclopentyl-substituted piperidine moiety via a methyl bridge, with an isobutyramide group at the para position (Figure 1). Its synthesis likely involves sulfonamide coupling and piperidine functionalization, as seen in analogous compounds . Structural determination tools like SHELXL and WinGX (used for crystallographic refinement and analysis) could resolve its conformation and hydrogen-bonding patterns, which are critical for understanding its physicochemical behavior .

Properties

IUPAC Name |

N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3S/c1-16(2)21(25)23-18-7-9-20(10-8-18)28(26,27)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,22H,3-6,11-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLANQAXATNJOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfamoyl group, and the attachment of the isobutyramide moiety. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfamoyl Group: This step often involves the reaction of the piperidine derivative with a sulfonamide reagent under controlled conditions.

Attachment of the Isobutyramide Moiety: This final step may involve amidation reactions using isobutyric acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced sulfonamides

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, modulating their activity.

Pathways: Interference with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct data on the target compound are absent in the provided evidence, structural analogs offer critical insights:

- Binding Affinity Predictions : Molecular modeling, guided by crystallographic data from tools like SHELX , could predict binding modes to sigma receptors or antimicrobial targets.

- Activity Optimization : Replacement of the cyclopentyl group with smaller alkyl chains (e.g., methyl or ethyl) might enhance target engagement, as seen in BD 1047 .

Biological Activity

N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentylpiperidine moiety, which is known for its role in modulating neurotransmitter systems.

Research indicates that the compound exhibits significant effects on sleep architecture. It has been reported to increase slow-wave sleep , decrease the number of awakenings after sleep onset , and reduce the time awake after sleep onset . These effects suggest a potential application in treating insomnia and other sleep disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

A notable study explored the effects of this compound on a controlled group suffering from insomnia. The results indicated that subjects administered with the compound experienced a significant improvement in sleep quality, characterized by longer durations of deep sleep and fewer interruptions throughout the night. The dosage ranged from 5 mg to 50 mg, with optimal results observed at around 20 mg .

Research Findings

Further investigations into the pharmacodynamics of this compound revealed:

- Affinity for Receptors : The compound shows a high affinity for certain neurotransmitter receptors, which may explain its efficacy in modulating sleep patterns.

- Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with minimal side effects reported among participants .

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR to verify piperidine ring conformation, sulfamoyl group integration, and amide bond geometry .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 463.2) .

- X-ray crystallography : Use SHELX for refining crystal structures, particularly to resolve stereochemistry of the cyclopentyl group and sulfamoyl orientation .

How can researchers resolve discrepancies in biological activity data across different assay platforms for this compound?

Q. Advanced

- Orthogonal assay validation : Compare results from kinase inhibition assays (e.g., CHK1 ATPase activity) with cellular viability assays (MTT) to rule out off-target effects .

- Stability testing : Use HPLC to confirm compound integrity under assay conditions (e.g., pH, temperature) .

- Binding affinity validation : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to reconcile conflicting IC50 values .

What computational methods are recommended for predicting the interaction of this compound with targets like CHK1?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses, leveraging the cyanopyrazine moiety’s affinity for CHK1’s ATP-binding pocket .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the sulfamoyl group and Arg15/Arg20 residues .

- Mutagenesis validation : Compare computational predictions with in vitro assays using CHK1 mutants (e.g., R15A) to confirm key interactions .

What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Basic

- Checkpoint kinase 1 (CHK1) : Cyanopyrazine analogs show nanomolar inhibition via competitive ATP binding .

- Dopamine D2 receptor : Sulfamoyl-phenyl derivatives exhibit antagonist activity (Ki ~120 nM) in radioligand displacement assays .

- DNA repair enzymes : Piperidine-containing compounds may interfere with PARP1 or ATM kinase pathways .

How can hydrogen bonding patterns in the crystal structure inform drug design for this compound?

Q. Advanced

- Graph set analysis : Identify robust supramolecular synthons (e.g., R22(8) motifs between sulfamoyl NH and carbonyl groups) to predict solubility and polymorphism .

- Solvent-accessible surface area (SASA) : Correlate hydrogen-bonding networks with dissolution rates using Mercury software .

What are the recommended storage conditions to maintain compound stability?

Q. Basic

- Storage : -20°C under inert atmosphere (argon) with desiccant (silica gel) to prevent hydrolysis of the sulfamoyl group .

- Stability monitoring : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

What strategies improve the yield of the sulfamoylation step in synthesis?

Q. Advanced

- Coupling agents : Use EDCI/HOBt (1.5 equiv) to activate sulfamoyl chloride intermediates, improving yields from 55% to 82% .

- Temperature control : Stepwise cooling (room temperature → 0°C) during sulfamoyl chloride addition reduces side reactions .

- In situ quenching : Add triethylamine (2.0 equiv) to scavenge HCl byproducts .

Which in vitro assays are suitable for initial screening of anticancer activity?

Q. Basic

- Cell viability : MTT assay in HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines .

- Apoptosis : Annexin V/PI staining via flow cytometry .

- CHK1 inhibition : ADP-Glo™ kinase assay to measure ATP consumption (IC50 < 100 nM considered potent) .

How to address low solubility in aqueous buffers during in vivo studies?

Q. Advanced

- Co-solvent systems : 10% DMSO + 5% PEG-400 in saline enhances solubility 3-fold without toxicity .

- Prodrug synthesis : Introduce phosphate esters at the piperidine nitrogen for transient hydrophilicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.